4-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
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Overview
Description
4-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a piperazine ring, a sulfonyl group, and a thiopyran ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target dna gyrase , a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its target by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
DNA gyrase is essential for relieving strain while double-strand DNA is being unwound by helicase, which is a crucial step in DNA replication .
Result of Action
If the compound inhibits dna gyrase, it could potentially lead to the inhibition of dna replication, thereby preventing cell division and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione typically involves multiple steps. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with piperazine to form an intermediate compound. This intermediate is then reacted with tetrahydrothiopyran 1,1-dioxide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
4-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S2/c16-14-3-1-2-4-15(14)24(21,22)18-9-7-17(8-10-18)13-5-11-23(19,20)12-6-13/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDGGRJTTZRBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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